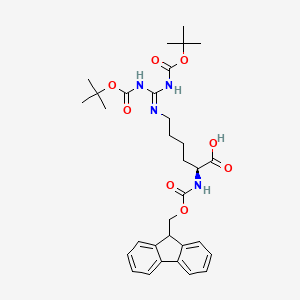

Fmoc-homoArg(Boc)2-OH

Description

Contextualizing Non-Canonical Amino Acids in Synthetic Chemistry and Peptide Science

The foundation of life's vast proteome is built from a standard set of 20 canonical amino acids, which are directly encoded by an organism's genetic machinery. nih.govrsc.org These amino acids provide the chemical diversity necessary for the structure and function of most naturally occurring proteins and peptides. rsc.org However, the field of synthetic chemistry is not limited to this natural toolkit. nih.govacs.org Scientists have increasingly turned to non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids, to expand the chemical space of peptides and proteins. nih.govnih.gov

Non-canonical amino acids are amino acids that are not among the 20 genetically encoded ones. nih.gov They can be found in nature, often as secondary metabolites in organisms like bacteria and fungi, or they can be synthesized in the laboratory. rsc.orgnih.gov The incorporation of ncAAs into peptide chains is a powerful strategy in peptide science and drug discovery for several reasons. nih.govrsc.org It allows for the creation of "designer peptides" or "peptidomimetics"—molecules that mimic the function of natural peptides but possess improved properties. nih.govnih.gov These enhancements can include increased stability against degradation by proteases, improved pharmacokinetic profiles, and novel biological activities. nih.govnih.gov The introduction of ncAAs can confer unique structural constraints, such as stabilizing specific secondary structures, or introduce new chemical functionalities like keto, alkynyl, or azide (B81097) groups. nih.govnih.gov The synthesis and incorporation of these building blocks present unique challenges, driving the development of new biocatalytic and chemoenzymatic methods to produce them efficiently and stereoselectively. ucsb.eduoup.com

Significance of Homoarginine as a Modified Amino Acid Residue

Homoarginine (hArg) is a non-proteinogenic amino acid that is a higher homologue of the canonical amino acid L-arginine. taylorandfrancis.com Structurally, it features an additional methylene (B1212753) (CH2) group in its side chain, extending the distance between the α-carbon and the terminal guanidino group. researchgate.net This subtle structural difference has significant implications for the physicochemical properties and biological activity of peptides into which it is incorporated. kyoto-u.ac.jp

In biological systems, L-homoarginine is synthesized from L-lysine through the action of the enzyme arginine:glycine amidinotransferase (AGAT). taylorandfrancis.comnih.gov While it is a poor substrate for nitric oxide synthase (NOS) compared to arginine, it can influence nitric oxide levels. taylorandfrancis.com The primary significance of homoarginine in peptide science lies in its use as a tool for modifying peptide structure and function. Substituting arginine with homoarginine can alter a peptide's interaction with its biological target. For instance, studies on corticotrophin peptides showed that replacing arginine with homoarginine resulted in only a slight reduction in biological activity, whereas replacement with other amino acids like lysine (B10760008) or ornithine caused a drastic decrease. ru.nl This suggests that the presence of the guanidino group is critical for activity, while the length of the side chain is of lesser importance in that specific context. ru.nl More recent research has demonstrated that substituting lysine with homoarginine in cationic lytic peptides can enhance their efficacy for intracellular delivery of macromolecules like antibodies and Cas9/sgRNA complexes. kyoto-u.ac.jpnih.gov The incorporation of homoarginine has also been used to optimize the antimicrobial activity and improve the stability of peptides, making it a valuable modification in the development of new therapeutic agents. nih.gov

Overview of Fmoc-homoArg(Boc)2-OH as a Key Protected Building Block in Academic Research

This compound is an indispensable tool for the site-specific incorporation of homoarginine into a growing peptide chain during Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.commedchemexpress.com Its structure is meticulously designed for this purpose, featuring three distinct protective groups attached to the homoarginine core.

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group protects the α-amino group of homoarginine. It is stable under acidic conditions but is readily removed using a mild base, typically a solution of piperidine (B6355638) in a polar organic solvent like dimethylformamide (DMF). chempep.comamericanpeptidesociety.org This allows for the selective deprotection of the N-terminus, enabling it to form a peptide bond with the next amino acid in the sequence. americanpeptidesociety.org

Two Boc (tert-butoxycarbonyl) Groups: The highly reactive guanidino side chain of homoarginine is protected by two Boc groups. In contrast to the Fmoc group, the Boc groups are stable under basic conditions but are labile to strong acids, such as trifluoroacetic acid (TFA). chempep.com This strong acid treatment is typically performed only at the final step of the synthesis to cleave the completed peptide from the solid support and remove all side-chain protecting groups simultaneously. chempep.com

This orthogonal protection strategy—where one protecting group (Fmoc) is removed by a base and the others (Boc) by an acid—is the cornerstone of Fmoc SPPS. It ensures that the reactive side chain of homoarginine does not cause unwanted side reactions during the peptide elongation cycles. chempep.com this compound is therefore a key building block used by researchers to synthesize custom peptides containing homoarginine, facilitating studies on protein structure-function relationships and the development of novel peptide-based therapeutics and research probes. chemimpex.comevitachem.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 158478-81-0 | chemimpex.comadvancedchemtech.comsigmaaldrich.comiris-biotech.de |

| Molecular Formula | C32H42N4O8 | chemimpex.comadvancedchemtech.comsigmaaldrich.comiris-biotech.de |

| Molecular Weight | 610.69 g/mol | chemimpex.comadvancedchemtech.comiris-biotech.de |

| Appearance | White to off-white powder | chemimpex.com |

| Purity | ≥ 97% (HPLC) | chemimpex.comsigmaaldrich.com |

| Storage Temperature | 2-8°C, Sealed in dry | sigmaaldrich.comchemdad.com |

| IUPAC Name | N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)-L-lysine | sigmaaldrich.com |

Table 2: Protecting Groups in this compound

| Protecting Group | Protected Functional Group | Deprotection Condition | Purpose | Source(s) |

| Fmoc (9-fluorenylmethyloxycarbonyl) | α-Amino group | Mild base (e.g., Piperidine) | Prevents self-polymerization; allows sequential N-terminal elongation. | chempep.comamericanpeptidesociety.org |

| Boc (tert-butoxycarbonyl) | Guanidino side chain | Strong acid (e.g., Trifluoroacetic acid - TFA) | Prevents side reactions (e.g., cyclization, branching) during synthesis. | chempep.com |

Properties

IUPAC Name |

(2S)-6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N4O8/c1-31(2,3)43-29(40)35-27(36-30(41)44-32(4,5)6)33-18-12-11-17-25(26(37)38)34-28(39)42-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24-25H,11-12,17-19H2,1-6H3,(H,34,39)(H,37,38)(H2,33,35,36,40,41)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEGDMIQQQRLOZ-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Homoarg Boc 2 Oh

De Novo Synthesis Pathways for Homoarginine Derivatives

The de novo synthesis of homoarginine derivatives, such as Fmoc-homoArg(Boc)2-OH, originates from precursors that possess a primary amino group on the side chain, which can be converted into a guanidinium (B1211019) group. The most common precursor for homoarginine synthesis is lysine (B10760008), which has a side chain that is one methylene (B1212753) group longer than that of ornithine, the precursor to arginine. jku.at The core of these synthetic strategies lies in the selective guanidinylation of the ε-amino group of a lysine derivative.

Strategies via Guanidylation of Ornithine Precursors

While homoarginine is derived from lysine, the guanidinylation strategies are often analogous to those used for the synthesis of arginine from ornithine. These methods are well-established and have been adapted for the preparation of homoarginine derivatives. The key is the use of a precursor with a terminal amino group that can be converted to a guanidino group.

N,N′-Bis(tert-butoxycarbonyl)-S-methylisothiourea is a widely used reagent for the guanidinylation of primary amines. chemimpex.com This reagent efficiently transfers a di-Boc-protected guanidino group to the ε-amino group of a lysine precursor. The reaction proceeds under mild conditions and is compatible with various protecting group strategies used in peptide synthesis. The resulting di-Boc-protected guanidino group is stable under the conditions required for the removal of the Fmoc group, making it suitable for solid-phase peptide synthesis. The general applicability of this reagent has been demonstrated in the synthesis of various guanidine-containing molecules.

A typical reaction would involve the treatment of an Nα-protected lysine derivative, where the ε-amino group is free, with N,N′-Bis(tert-butoxycarbonyl)-S-methylisothiourea in the presence of a suitable base. The reaction yields the corresponding Nα-protected-Nω,Nω′-bis(tert-butoxycarbonyl)-homoarginine derivative.

Table 1: Guanidinylation Reagents and Their Applications

| Reagent | Precursor Amino Acid | Key Features |

|---|---|---|

| N,N′-Bis(tert-butoxycarbonyl)-S-methylisothiourea | Ornithine/Lysine | Efficient transfer of di-Boc-guanidino group; mild reaction conditions. |

N,N′-Di-Boc-N′′-triflylguanidine, also known as Goodman's reagent, is another powerful guanidinylating agent. orgsyn.orgnih.gov Its high reactivity is attributed to the triflyl group, which is an excellent leaving group. This enhanced reactivity allows for the efficient guanidinylation of even sterically hindered or less reactive amines under mild conditions.

The synthesis of Fmoc-Arg(Boc)2-OH has been successfully achieved in high yield starting from Fmoc-Orn·HCl and N,N′-di-Boc-N′′-triflylguanidine in the presence of a base like diisopropylethylamine (DIEA). researchgate.net A similar strategy can be employed for the synthesis of this compound, starting from a suitably protected lysine derivative such as Fmoc-Lys-OH. The reaction is typically fast and clean, providing the desired product in good yield.

The use of copper(II) complexes to temporarily protect the α-amino and carboxyl groups of an amino acid allows for selective reactions on the side chain. This strategy has been applied in the synthesis of arginine derivatives from ornithine and can be extended to the synthesis of homoarginine from lysine. researchgate.net The formation of a Cu(II)-lysine complex would mask the α-amino and carboxyl functionalities, leaving the ε-amino group available for guanidinylation.

Following the guanidinylation reaction, the copper(II) can be removed by treatment with a chelating agent such as ethylenediaminetetraacetic acid (EDTA). This approach offers an alternative method for selective side-chain modification without the need for orthogonal protecting groups on the α-amino and carboxyl functions during the guanidinylation step.

Advanced Alkylation and Guanylation Routes

Beyond the direct guanidinylation of lysine precursors, more advanced synthetic routes involving alkylation and subsequent functional group transformations have been developed, particularly for the synthesis of analogues of homoarginine.

An interesting structural modification of homoarginine is the introduction of a nitrogen atom into the side chain, creating an "aza-homoarginine" analogue. The synthesis of the precursor for this aza-analogue, Fmoc-aza-Arg(Boc)2, has been achieved through a pathway involving hydrazine (B178648) alkylation. This method is reported to be more efficient than reductive alkylation routes.

The synthesis starts with a mono-protected hydrazine which is alkylated with an N-protected 3-bromopropylamine (B98683) to form a protected aza-ornithine precursor. The terminal amino group of this precursor is then guanidinylated using N,N′-di-Boc-N′′-triflylguanidine to yield the desired Fmoc-aza-Arg(Boc)2 precursor. This multi-step synthesis demonstrates an advanced strategy combining alkylation and guanidinylation to access structurally unique amino acid derivatives.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| (9H-fluoren-9-yl)methoxycarbonyl | Fmoc |

| tert-butoxycarbonyl | Boc |

| This compound | |

| N,N′-Bis(tert-butoxycarbonyl)-S-methylisothiourea | |

| N,N′-Di-Boc-N′′-triflylguanidine | Goodman's Reagent |

| Ornithine | Orn |

| Lysine | Lys |

| Diisopropylethylamine | DIEA |

| Ethylenediaminetetraacetic acid | EDTA |

Rational Design of Protecting Group Strategies

The selection of protecting groups is fundamental to modern peptide synthesis to prevent undesirable side reactions, such as polymerization. biosynth.com An ideal protecting group can be introduced easily, remains stable throughout subsequent synthetic steps, and can be removed cleanly without affecting other protecting groups present in the molecule. biosynth.comorganic-chemistry.org The combination of Fluorenylmethyloxycarbonyl (Fmoc) for the α-amino group and bis-tert-Butoxycarbonyl (Boc) for the side-chain guanidino group in this compound exemplifies a well-designed orthogonal strategy. biosynth.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis for the temporary protection of the α-amino (Nα) group of an amino acid. nih.govamericanpeptidesociety.org Its widespread adoption is due to its unique cleavage characteristics; it is stable under acidic conditions but is readily removed by treatment with a weak base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org

The introduction of the Fmoc group is typically achieved by reacting the amino acid with reagents such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions. wikipedia.org The reaction with Fmoc-OSu is often preferred as it tends to have fewer side reactions.

The stability of the Fmoc group to acids is a key feature, allowing acid-labile protecting groups on the amino acid side chains to remain intact during the Nα-deprotection step of peptide synthesis. escholarship.org This base-lability is the foundation of its orthogonality with acid-labile groups like Boc and tert-butyl (tBu). biosynth.com

| Property | Description |

| Group | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Target Functional Group | α-Amino (Nα) group |

| Introduction Reagents | Fmoc-Cl, Fmoc-OSu wikipedia.org |

| Cleavage Condition | Mildly basic (e.g., 20% piperidine in DMF) americanpeptidesociety.orgwikipedia.org |

| Stability | Stable to acidic conditions escholarship.org |

The guanidinium side chain of homoarginine is highly basic and nucleophilic, necessitating robust protection to prevent side reactions during peptide synthesis. While several protecting groups exist for arginine and its analogues, the bis-tert-Butoxycarbonyl strategy, developed by Verdini et al., involves protecting both the Nω and Nω' nitrogens of the guanidino group with Boc groups. mdpi.com

This double protection significantly reduces the basicity and nucleophilicity of the guanidinium moiety. The resulting this compound is more soluble in organic solvents commonly used in peptide synthesis and is less prone to certain side reactions compared to single protecting group strategies. mdpi.comnih.gov The two Boc groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously under strong acidic conditions, typically with trifluoroacetic acid (TFA), which is often used for the final cleavage of the completed peptide from the solid support. mdpi.com

Orthogonality in protecting group strategy is the ability to remove one type of protecting group in the presence of another without affecting the second group. biosynth.comorganic-chemistry.org The synthesis and application of this compound is a classic example of this principle. The Fmoc and Boc groups are considered an orthogonal pair because their removal conditions are chemically distinct and mutually exclusive. biosynth.comorganic-chemistry.org

Fmoc Group Removal: The Nα-Fmoc group is removed at each step of peptide chain elongation using a mild base (e.g., piperidine). These conditions leave the acid-labile Boc groups on the homoarginine side chain completely intact. biosynth.comnih.gov

Boc Group Removal: The two Boc groups on the guanidine (B92328) side chain are stable to the repetitive basic treatments used for Fmoc cleavage. escholarship.org They are removed during the final step of synthesis, typically concurrently with the cleavage of the peptide from the resin, using a strong acid like trifluoroacetic acid (TFA). americanpeptidesociety.orgmdpi.com

This orthogonal scheme ensures that the highly reactive guanidine group remains shielded throughout the entire chain assembly process, and the Nα-amino group can be selectively deprotected for coupling at each cycle. organic-chemistry.orgnih.gov

| Protecting Group | Protected Functionality | Cleavage Reagent | Stability Condition |

| Fmoc | Nα-amino | Base (e.g., Piperidine) wikipedia.org | Acid escholarship.org |

| Boc | Nω, Nω'-guanidino | Acid (e.g., TFA) americanpeptidesociety.org | Base escholarship.org |

Applications of Fmoc Homoarg Boc 2 Oh in Contemporary Biomolecular Synthesis

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-homoArg(Boc)2-OH

Solid-phase peptide synthesis utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine is the predominant method for the chemical synthesis of peptides. americanpeptidesociety.org The orthogonality of the base-labile Fmoc group and acid-labile side-chain protecting groups allows for the stepwise elongation of the peptide chain under mild conditions. This compound is designed to be fully compatible with this synthetic strategy.

Compatibility with Standard Fmoc-SPPS Protocols

This compound is highly compatible with standard Fmoc-SPPS protocols. americanpeptidesociety.org The Fmoc group is readily cleaved by piperidine (B6355638) solutions, typically 20% in a polar aprotic solvent like N,N-dimethylformamide (DMF), to expose the N-terminal amine for the subsequent coupling step. The di-Boc protected guanidinium (B1211019) side chain of the homoarginine residue is stable to these basic conditions, ensuring the integrity of the side chain throughout the synthesis. The acid-labile nature of the Boc groups allows for their removal concomitantly with the cleavage of the peptide from the resin and the deprotection of other acid-labile side-chain protecting groups using strong acids such as trifluoroacetic acid (TFA). nih.gov

Incorporation Efficiency and Kinetic Considerations in Peptide Elongation

The two tert-butyloxycarbonyl (Boc) groups on the guanidinium side chain of this compound present a significant steric impediment. This bulkiness can slow down the coupling reaction compared to less hindered amino acids. advancedchemtech.com Consequently, longer reaction times or the use of more potent coupling reagents may be necessary to achieve complete acylation of the N-terminal amine of the growing peptide chain. Incomplete couplings can lead to the formation of deletion sequences, which are often difficult to separate from the desired product.

The choice of coupling reagent is critical for overcoming the steric hindrance associated with this compound and ensuring efficient peptide bond formation. Several classes of coupling reagents are commonly employed in Fmoc-SPPS, each with its own mechanism and efficacy.

Phosphonium (B103445) Salts (e.g., PyBOP): Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a highly effective coupling reagent that forms an active HOBt ester of the carboxylic acid. It is known for its high coupling efficiency and low racemization risk, making it a suitable choice for coupling sterically hindered amino acids like this compound. jpt.comnih.gov

Aminium/Uronium Salts (e.g., HBTU, HATU): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most popular coupling reagents. bachem.com HATU, in particular, is recognized for its superior performance in difficult couplings due to the formation of a more reactive HOAt ester. sigmaaldrich.com Both are effective in promoting the incorporation of bulky residues.

Carbodiimides with Additives (e.g., DIC/Oxyma): The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like ethyl cyano(hydroxyimino)acetate (OxymaPure®) provides a potent and cost-effective coupling system. nih.gov This combination is known to suppress racemization and has been shown to be highly efficient in various challenging coupling scenarios. amazonaws.com

Below is a table summarizing the general characteristics of these coupling reagents.

| Coupling Reagent Class | Examples | General Characteristics |

| Phosphonium Salts | PyBOP | High efficiency, low racemization, suitable for hindered couplings. jpt.com |

| Aminium/Uronium Salts | HBTU, HATU | Very popular, high coupling efficiency, HATU is particularly potent for difficult sequences. bachem.com |

| Carbodiimides/Additives | DIC/Oxyma | Cost-effective, low racemization, high efficiency. nih.gov |

Mitigating Side Reactions in Homoarginine Incorporation (e.g., δ-lactam formation)

A significant side reaction associated with the incorporation of arginine and its homologues is the formation of a δ-lactam. This intramolecular cyclization occurs when the activated carboxylic acid reacts with the ω-nitrogen of the guanidinium group, leading to a stable, unreactive six-membered ring. researchgate.net This side reaction effectively consumes the activated amino acid, preventing its incorporation into the peptide chain and resulting in deletion sequences. nih.gov

Studies on arginine derivatives have shown that the choice of side-chain protecting group significantly influences the rate of δ-lactam formation. Derivatives with electron-withdrawing protecting groups, such as nitro (NO2), exhibit a lower tendency for this side reaction compared to those with electron-donating groups like Pbf. nih.gov The di-Boc protection on this compound, while sterically bulky, has been shown in the analogous arginine derivative to be highly prone to δ-lactam formation. nih.gov In a comparative study, Fmoc-Arg(Boc)2-OH demonstrated the fastest kinetics of δ-lactam formation (60%) and a consequently low coupling efficiency (28%). nih.gov

Strategies to minimize δ-lactam formation include:

Use of in situ activation: Adding the coupling reagents directly to the resin-bound peptide followed by the protected amino acid can reduce the pre-activation time and thus the opportunity for intramolecular cyclization.

Careful selection of coupling reagents: While uronium/aminium and phosphonium salt-based reagents are highly efficient, carbodiimide-based methods without a strong activating base may help to reduce the rate of lactam formation. researchgate.net

Double coupling: Performing the coupling step twice can help to drive the reaction to completion and compensate for the loss of activated amino acid to lactam formation. researchgate.net

The following table presents a qualitative comparison of the propensity for δ-lactam formation with different arginine protecting groups, which can be extrapolated to homoarginine.

| Arginine Derivative | Propensity for δ-Lactam Formation |

| Fmoc-Arg(NO2)-OH | Low nih.gov |

| Fmoc-Arg(Pbf)-OH | Moderate nih.gov |

| Fmoc-Arg(Boc)2-OH | High nih.gov |

Strategies for Long and Difficult Peptide Sequence Assembly

The synthesis of long peptides or sequences known to be "difficult" due to aggregation or steric hindrance requires special consideration. When incorporating bulky residues like this compound into such sequences, a combination of strategies is often necessary to ensure a high-quality final product.

Optimized Coupling Protocols: For difficult couplings, extended reaction times, double coupling, or the use of more potent activators like HATU are often employed. nih.gov Microwave-assisted SPPS can also be beneficial in accelerating coupling reactions and disrupting peptide aggregation.

Chaotropic Agents: The addition of chaotropic salts, such as LiCl, to the coupling and deprotection solutions can help to disrupt secondary structures and improve the solvation of the growing peptide chain.

Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides at specific positions within the peptide sequence can disrupt aggregation by introducing a "kink" in the peptide backbone.

Solvent Choice: While DMF is the most common solvent for SPPS, alternative solvents like N-methyl-2-pyrrolidone (NMP) or solvent mixtures may offer improved performance for certain difficult sequences.

The successful synthesis of long and complex homoarginine-containing peptides relies on a careful optimization of these synthetic parameters, with the choice of coupling conditions for this compound being a critical factor.

Alternative Solvent Systems in SPPS (e.g., N-Butylpyrrolidone)

Solid-phase peptide synthesis (SPPS) has traditionally relied on solvents like N,N-dimethylformamide (DMF). However, due to environmental and safety concerns, there is a significant push to adopt greener, less hazardous solvents. nih.govlu.se N-Butylpyrrolidone (NBP) has emerged as a promising alternative, demonstrating comparable or even superior performance to DMF in many SPPS applications. nih.govresearchgate.net

The incorporation of sterically hindered amino acids, particularly arginine derivatives, can be challenging and is often associated with side reactions such as δ-lactam formation. rsc.orgnih.gov This issue is particularly pronounced with Fmoc-Arg(Boc)2-OH, which shows a faster kinetics of δ-lactam formation compared to other protected arginine derivatives like Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH. mdpi.com Studies comparing the stability and reaction kinetics of various Fmoc-Arg(X)-OH derivatives have been conducted in both DMF and NBP. While Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH show high stability in both solvents, Fmoc-Arg(Boc)2-OH exhibits slight degradation over time, which is more pronounced in NBP, especially at elevated temperatures often used in SPPS (45 °C). nih.govmdpi.com

Despite this, the degradation is slow enough to be compatible with standard coupling times. nih.gov The use of NBP can also be beneficial by reducing other side reactions like racemization and aspartimide formation. nih.gov To mitigate challenges such as δ-lactam formation and the higher viscosity of NBP, optimized protocols have been developed. These often involve slightly elevated temperatures (e.g., 45 °C) to reduce viscosity and ensure efficient penetration of reagents into the resin, thereby improving coupling efficiency for problematic residues like arginine. rsc.org

Table 1: Stability and Side Reaction Profile of Fmoc-Arg(X)-OH Derivatives in SPPS Solvents

| Derivative | Stability in DMF (Room Temp) | Stability in NBP (Room Temp) | Tendency for δ-Lactam Formation (at 45°C) | Coupling Efficiency (in NBP) |

|---|---|---|---|---|

| Fmoc-Arg(Boc)2-OH | Slow degradation over days | Slightly higher degradation than DMF | High | Low (28%) |

| Fmoc-Arg(Pbf)-OH | Stable | Stable | Moderate | High (>99%) |

| Fmoc-Arg(NO2)-OH | Stable | Stable | Low | High (>99%) |

Data compiled from studies on arginine derivatives, which provide a model for the behavior of homoarginine derivatives under similar conditions. nih.govmdpi.com

Design and Synthesis of Peptidomimetics and Non-Natural Analogues

This compound is a key reagent for introducing the non-natural amino acid homoarginine into peptide sequences, enabling the creation of peptidomimetics with tailored properties.

The substitution of arginine with homoarginine (hArg), which has an additional methylene (B1212753) group in its side chain, is a strategic modification in peptide design. A primary benefit of this substitution is the enhanced resistance of the resulting peptide to degradation by trypsin-like enzymes, which typically cleave at the C-terminus of arginine and lysine (B10760008) residues. nih.gov This increased enzymatic stability can lead to a longer biological half-life for therapeutic peptides. Research on opioid peptides, for instance, has shown that replacing arginine with homoarginine is a viable strategy for designing potent, long-lasting analogues. nih.gov Furthermore, in the design of cationic lytic peptides for intracellular delivery, substituting lysine with homoarginine has been shown to yield peptides with comparable or improved delivery efficacy at lower concentrations. nih.govkyoto-u.ac.jp

Aza-peptides, where the α-carbon of an amino acid is replaced by a nitrogen atom, are another important class of peptidomimetics. The synthesis of the precursor for aza-arginine, Fmoc-aza-Arg(Boc)2, has been optimized for efficiency. An effective synthetic route starts from mono-protected hydrazines, which are alkylated to form an aza-ornithine precursor. researchgate.net This intermediate is then converted to the desired N-Fmoc-N′-(3-(Nω,Nω-di-Boc-guanydil)propyl)hydrazine via a guanylation reaction. This alkylation-based method is significantly shorter and more efficient than older methods that relied on reductive alkylation. researchgate.net The resulting Fmoc-aza-Arg(Boc)2 is then ready for incorporation into peptide chains using standard SPPS protocols. nih.govsigmaaldrich.com

The incorporation of β-amino acids into peptides leads to the formation of β-peptides, which can adopt unique and stable secondary structures, such as helices and sheets, that are distinct from those of natural α-peptides. These structures are also highly resistant to proteolytic degradation. The synthesis of peptides containing β-homoarginine would require a suitably protected building block like Fmoc-β³hArg(Boc)2-OH for use in Fmoc-based SPPS. The synthesis of such a building block would typically involve the preparation of a β-amino acid backbone followed by the functionalization of the side chain to introduce the protected guanidinium group. Once synthesized, this derivative could be incorporated into a peptide sequence using standard coupling reagents like PyBOP or HBTU, similar to other protected amino acids. nih.gov

The unique properties of homoarginine make it a valuable component in drug discovery. Its higher pKa compared to lysine and similar basicity to arginine can fine-tune the interactions of a peptide with its biological target. nih.gov Peptides containing homoarginine are explored as intracellular delivery vehicles, where the guanidinium group facilitates interaction with cell membranes. nih.govkyoto-u.ac.jp The enhanced stability of hArg-containing peptides makes them excellent candidates for developing long-acting therapeutics. nih.gov

In the realm of chemical probes, the direct modification of the guanidinium group in native peptides allows for the attachment of reporter groups like fluorophores or biotin. nih.gov While this research often focuses on arginine, the similar reactivity of the homoarginine guanidinium group makes it an equally viable target for developing probes to study biological processes. The ability to create peptides with specific homoarginine substitutions allows for the design of highly selective enzyme inhibitors and probes for studying protein-protein interactions.

Bioconjugation and Functionalization of Peptidic Constructs

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. Peptides synthesized using this compound can be readily functionalized for various applications. After the peptide is synthesized and the Boc protecting groups are removed from the homoarginine side chain (typically during the final cleavage from the resin with trifluoroacetic acid), the exposed guanidinium group becomes available for modification.

Although the guanidinium group is a strong base and is protonated at physiological pH, methods have been developed for its direct acylation under mild, basic conditions using reagents like Barton's base. nih.gov This allows for the site-specific attachment of various payloads, including:

Fluorophores: For creating fluorescent probes to visualize cellular uptake or track the peptide's localization.

Biotin: For use in affinity-based purification or detection assays.

Drug Molecules: To create targeted peptide-drug conjugates.

Polyethylene Glycol (PEG): A process known as PEGylation, which can improve the solubility and pharmacokinetic profile of a therapeutic peptide.

This ability to selectively modify the homoarginine residue provides a powerful tool for creating multifunctional peptidic constructs tailored for specific diagnostic or therapeutic purposes.

Strategies for Site-Specific Derivatization

The primary application of this compound lies in its use in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. chempep.comnih.gov The site-specific incorporation of the homoarginine residue is made possible by the molecule's distinct protecting groups, which can be selectively removed under different chemical conditions. This is known as an orthogonal protection strategy. biosynth.comiris-biotech.de

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of the homoarginine. This group is base-labile, meaning it is stable under acidic conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF). chempep.comiris-biotech.de During SPPS, this deprotection step is performed at the beginning of each coupling cycle to expose the N-terminal amine, allowing for the sequential addition of the next amino acid in the desired sequence.

Conversely, the guanidinium side chain of the homoarginine residue is protected by two acid-labile Boc (tert-butyloxycarbonyl) groups. chemimpex.com These Boc groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA). iris-biotech.deiris-biotech.de This final deprotection step is typically performed concurrently with the cleavage of the completed peptide from the solid-phase resin. iris-biotech.de

This orthogonal Fmoc/tBu strategy ensures that the highly reactive guanidinium group of the homoarginine side chain does not cause unwanted side reactions during the peptide chain elongation process. biosynth.com It allows for the precise, site-specific insertion of a homoarginine residue at any desired position within a peptide sequence. This level of control is crucial for creating peptides with specifically engineered properties. Minimal protection strategies, which aim to reduce the number of side-chain protecting groups to improve atom economy and simplify synthesis, are also being explored, though protecting the arginine and homoarginine side chain remains critical in many synthetic protocols. researchgate.netcpcscientific.com

| Protecting Group | Protected Functionality | Cleavage Condition | Role in SPPS |

|---|---|---|---|

| Fmoc (9-fluorenylmethyloxycarbonyl) | α-Amino Group | Base (e.g., Piperidine) | Temporary protection; removed at each cycle for chain elongation. chempep.com |

| Boc (tert-butyloxycarbonyl) | Guanidinium Side Chain | Acid (e.g., Trifluoroacetic Acid) | "Permanent" protection; removed at the end of synthesis during resin cleavage. iris-biotech.de |

Utility in Attaching Biomolecules for Functional Studies

The incorporation of non-canonical amino acids like homoarginine provides unique chemical handles for the site-specific attachment of various molecular probes, a process known as bioconjugation. researchgate.net Once the homoarginine residue is incorporated into a peptide sequence using this compound and its Boc protecting groups are removed, the guanidinium side chain becomes available for further chemical modification.

This functionality is particularly valuable for functional studies of peptides and proteins. The homoarginine side chain can be targeted for the covalent attachment of reporter molecules such as:

Fluorophores: To study protein localization, conformation, and dynamics using fluorescence microscopy or spectroscopy.

Radiolabels: For use in imaging techniques like PET or SPECT, or to track the metabolic fate of a peptide.

Cross-linking agents: To identify and study protein-protein interactions. nih.gov

Drug molecules: To create targeted therapeutics, such as peptide-drug conjugates. thedailyscientist.org

The ability to introduce a reactive handle at a specific, predetermined site within a biomolecule is a significant advantage over traditional methods that target naturally occurring amino acids like lysine or cysteine. researchgate.net Modifying native residues can often lead to a heterogeneous mixture of products, as these amino acids may appear multiple times in a protein's sequence. researchgate.net By using this compound to insert a unique conjugation site, researchers can achieve a much higher degree of precision and control, leading to homogeneously modified biomolecules with well-defined properties. creativebiomart.net This precision is critical for accurately interpreting experimental results and for the development of advanced biotherapeutics. thedailyscientist.org

Role in Protein Engineering for Enhanced Functionality

Protein engineering aims to design new proteins or modify existing ones to enhance their function, stability, or confer novel properties. creativebiomart.net The incorporation of non-canonical amino acids via synthetic building blocks like this compound is a powerful tool in this field, as it expands the chemical diversity available beyond the 20 canonical amino acids. thedailyscientist.org

Introducing homoarginine in place of arginine can lead to significant functional enhancements. One of the most well-documented advantages is the increased stability of peptides against enzymatic degradation. nih.gov Trypsin and trypsin-like enzymes are proteases that specifically cleave peptide bonds C-terminal to arginine and lysine residues. The subtle structural difference of homoarginine—an additional methylene group in its side chain compared to arginine—can hinder recognition and cleavage by these enzymes. Research on opioid peptides has shown that replacing arginine with homoarginine can result in peptides with increased resistance to degradation by trypsin-like enzymes, potentially prolonging their biological activity. nih.gov

| Property | Effect of Replacing Arginine with Homoarginine | Rationale | Reference |

|---|---|---|---|

| Enzymatic Stability | Increased resistance to cleavage by trypsin-like proteases. | The extended side chain of homoarginine interferes with enzyme recognition and catalysis. | nih.gov |

| Biological Activity | Potentially prolonged in vivo half-life for peptide drugs. | Reduced rate of enzymatic degradation leads to longer circulation times. | nih.gov |

| Receptor Binding | Can alter binding affinity and specificity. | Changes in side chain length and pKa can modify interactions with binding partners. | thedailyscientist.org |

Analytical and Characterization Methodologies in Research Contexts

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC)

In practice, RP-HPLC is used to assess the purity of the Fmoc-homoArg(Boc)2-OH starting material, typically using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). rsc.org This method effectively separates the main compound from any potential impurities, such as those arising from the attachment of the Fmoc group or premature deprotection. sigmaaldrich.com

Furthermore, HPLC is crucial for monitoring reactions in real-time. For instance, the stability of the compound in solution can be tracked by periodically injecting aliquots into an HPLC system. Studies on the closely related analogue, Fmoc-Arg(Boc)2-OH, have demonstrated that HPLC can be used to monitor the degradation of the compound over time in solvents commonly used for SPPS, such as N,N-dimethylformamide (DMF). researchgate.netnih.gov The appearance of new peaks or a decrease in the area of the main product peak in the chromatogram provides quantitative data on the compound's stability and the kinetics of any side reactions. researchgate.net

Mass Spectrometry for Molecular Confirmation of Peptide Products (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for the characterization of peptides synthesized using this compound. It is considered a "soft ionization" method because it rarely causes fragmentation of the peptide backbone, allowing for the accurate determination of the molecular weight of the final product. cpcscientific.com ESI-MS analysis typically generates multiply charged ions (e.g., [M+nH]n+), which is characteristic for larger biomolecules like peptides. europeanpharmaceuticalreview.com

After a peptide has been synthesized, cleaved from the solid support, and the protecting groups have been removed, ESI-MS is employed to confirm its identity. The analysis verifies that the observed molecular weight matches the theoretically calculated mass, thus confirming the successful incorporation of the homoarginine residue. The presence of basic residues, such as arginine and homoarginine, at the terminus of a peptide can enhance the signal intensity in positive ESI analysis. europeanpharmaceuticalreview.comnih.gov

Liquid chromatography is frequently coupled directly with mass spectrometry (LC-MS), allowing for the separation of the crude peptide mixture by HPLC immediately before its introduction into the mass spectrometer. chromatographyonline.com This online analysis provides both the retention time and the mass confirmation for the target peptide in a single run. scienceopen.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive structural elucidation of organic molecules like this compound. researchgate.netnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to confirm the compound's identity and structure. mdpi.com

In a typical ¹H NMR spectrum of this compound, characteristic signals would be expected in distinct regions. The aromatic protons of the fluorenyl (Fmoc) group would appear in the downfield region (typically δ 7.3-7.8 ppm). scienceopen.com The aliphatic protons of the homoarginine side chain and backbone would produce signals in the upfield region. A prominent singlet, integrating to 18 protons, would be observed for the chemically equivalent methyl groups of the two tert-butyl (tBu) moieties of the Boc protecting groups. scienceopen.com

Complementary ¹³C NMR spectroscopy provides information about the carbon framework of the molecule, with distinct signals for the carbonyl carbons, aromatic carbons of the Fmoc group, and the aliphatic carbons of the homoarginine and Boc groups. scienceopen.commdpi.com Together, these NMR data provide unambiguous confirmation of the covalent structure of this compound before its use in peptide synthesis.

Assessment of Protecting Group Stability under Synthetic Conditions

The strategic use of orthogonal protecting groups is fundamental to Fmoc-based peptide synthesis. The Fmoc group is designed to be stable under acidic conditions but is readily cleaved by a mild base, typically a piperidine (B6355638) solution in DMF, to deprotect the N-terminus for the next coupling step. chempep.comchempep.com Conversely, the tert-butoxycarbonyl (Boc) groups protecting the guanidino side chain of homoarginine are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of releasing the completed peptide from the resin. nih.govpeptide.com

While this orthogonality is generally robust, research has shown that the Nω,Nω'-bis(Boc) protection on arginine derivatives can exhibit limited stability in the solvents commonly used for SPPS. nih.gov Studies on Fmoc-Arg(Boc)2-OH, a close structural analogue to this compound, have provided detailed insights into this stability. The compound was found to degrade over time in both DMF and N-butylpyrrolidone (NBP) at room temperature and more rapidly at elevated temperatures (45 °C), which are sometimes used to facilitate difficult couplings. nih.govresearchgate.net This degradation was observed even in the absence of coupling reagents, though it was slightly faster in the presence of the coupling additive OxymaPure. nih.gov The primary degradation product observed was the mono-protected Fmoc-Arg(Boc)-OH. researchgate.net

These findings underscore the importance of using freshly prepared solutions of this compound for couplings, especially in automated synthesizers where stock solutions may be stored for extended periods. researchgate.net

| Solvent | Temperature | Time (hours) | Remaining Fmoc-Arg(Boc)2-OH (%) |

| DMF | 45 °C | 0 | 100 |

| DMF | 45 °C | 1 | 99.4 |

| DMF | 45 °C | 2 | 98.8 |

| DMF | 45 °C | 4 | 97.4 |

| DMF | 45 °C | 8 | 94.7 |

| DMF | 45 °C | 24 | 85.5 |

| NBP | 45 °C | 0 | 100 |

| NBP | 45 °C | 1 | 98.6 |

| NBP | 45 °C | 2 | 97.2 |

| NBP | 45 °C | 4 | 94.5 |

| NBP | 45 °C | 8 | 89.9 |

| NBP | 45 °C | 24 | 74.9 |

Table 1: Stability data for the analogue compound Fmoc-Arg(Boc)2-OH in the presence of OxymaPure, as determined by HPLC analysis. Data sourced from research findings. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Protecting Group Chemistries for Homoarginine

The guanidinium (B1211019) group of homoarginine, like that of arginine, is strongly basic and requires robust protection during peptide synthesis to prevent side reactions. The di-Boc protected derivative, Fmoc-homoArg(Boc)2-OH, is widely used, but the future of peptide synthesis hinges on the development of more diverse and orthogonal protecting group strategies to enhance synthetic efficiency and expand the complexity of accessible peptides.

Current research in arginine protection chemistry offers a roadmap for homoarginine. Sulfonyl-based protecting groups, such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), have been the gold standard for arginine, offering acid-labile protection. nih.gov However, challenges such as δ-lactam formation during amino acid activation and the requirement for strong acids for final cleavage persist. nih.gov

Emerging research is revisiting older protecting groups with modern methodologies. The nitro (NO2) group, for example, is being re-evaluated as it effectively prevents δ-lactam formation and is stable under various conditions. nih.gov Novel removal strategies for the NO2 group, such as using SnCl2 under mild acidic conditions or employing sonochemistry, could make it a viable alternative for homoarginine synthesis, especially in complex sequences. nih.gov

Another promising direction is the development of charge-masking protecting groups that increase the lipophilicity of the amino acid. Weinmüller et al. and Schumacher-Klinger et al. have explored the use of two hexyloxycarbonyl groups to mask the arginine side chain, creating a prodrug that can be processed by serum esterases. nih.gov This "lipophilic prodrug charge masking" (LPCM) strategy is highly relevant for homoarginine, potentially improving the handling of homoarginine derivatives and the bioavailability of the final peptidomimetics. nih.gov

| Protecting Group Strategy | Key Features | Potential Advantages for Homoarginine Synthesis | Reference |

|---|---|---|---|

| Di-Boc | Standard, commercially available protection. Removed with moderate acid (e.g., TFA). | Well-established, reliable for many standard syntheses. | nih.gov |

| Pbf (Sulfonyl-based) | Highly acid-labile. Gold standard for arginine. | Allows for efficient final deprotection with TFA. | nih.gov |

| Nitro (NO2) | Strong electron-withdrawing group. Prevents δ-lactam formation. | Increases synthetic fidelity; removable under specific, orthogonal conditions. | nih.gov |

| Alkoxycarbonyls (e.g., di-Hexyloxycarbonyl) | Masks charge and increases lipophilicity. Can be designed for enzymatic cleavage. | Enables prodrug strategies; improves solubility and handling. | nih.gov |

Exploration of Chemoenzymatic Synthesis Routes for Homoarginine Peptides

Conventional chemical peptide synthesis, while powerful, often involves harsh reaction conditions and laborious protection-deprotection steps. nih.gov Chemoenzymatic peptide synthesis (CEPS) is emerging as a milder, more environmentally friendly alternative that leverages the stereoselectivity of enzymes, primarily proteases, to form peptide bonds. nih.govnih.gov

The application of CEPS to homoarginine-containing peptides is a significant future direction. Enzymes like papain, trypsin, and α-chymotrypsin, which are commonly used in CEPS, can catalyze peptide bond formation in reverse of their natural hydrolytic function. nih.gov This process occurs under mild conditions, typically in aqueous solutions, which minimizes racemization and eliminates the need for many side-chain protecting groups. nih.govnih.gov

A key strategy in modern CEPS is the "substrate mimetic" approach, where the C-terminal ester of the acyl donor peptide is designed to mimic the natural substrate of the enzyme, enhancing the rate of the enzymatic coupling reaction. For instance, guanidinophenyl esters could be explored for enzymes like papain to facilitate the incorporation of a C-terminal Fmoc-homoArg(Boc)2-OGp into a growing peptide chain.

While the synthesis of long, complex peptides via CEPS remains challenging due to difficulties in optimizing reaction conditions and understanding enzymatic mechanisms, its potential for producing homoarginine-containing dipeptides or for ligating larger peptide fragments is substantial. nih.gov The high specificity of enzymes could be particularly advantageous for incorporating homoarginine at a specific site without affecting other sensitive residues in the peptide sequence.

| Enzyme Class | Examples | Potential Role in Homoarginine Peptide Synthesis | Reference |

|---|---|---|---|

| Serine Proteases | Trypsin, α-Chymotrypsin, Subtilisin | Catalyze peptide bond formation, often with high specificity for certain amino acid residues at the C-terminus of the acyl donor. | nih.gov |

| Cysteine Proteases | Papain, Bromelain | Broad substrate specificity, making them versatile tools for various peptide coupling reactions. | nih.gov |

| Esterases | Lipase | Can be used for peptide synthesis, particularly with modified substrates. | nih.gov |

Expanding the Therapeutic and Diagnostic Applications of Homoarginine-Containing Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides but with modified molecular properties to enhance therapeutic efficacy. nih.govnih.gov These modifications can lead to increased stability against proteolytic degradation, improved cell membrane permeability, and greater target specificity. nih.gov Given the association of low homoarginine levels with adverse cardiovascular outcomes, there is a significant opportunity to develop homoarginine-containing peptidomimetics for therapeutic and diagnostic purposes. nih.govnih.gov

In the therapeutic arena, homoarginine can be incorporated into peptidomimetics designed to modulate cardiovascular function. For example, peptidomimetics could be developed to mimic the action of endogenous peptides involved in vasodilation or to inhibit enzymes that degrade nitric oxide. The inclusion of homoarginine, a substrate for nitric oxide synthase, could enhance the bioactivity of these molecules. nih.gov

Furthermore, the principles of peptidomimetic design, such as incorporating unnatural amino acids or cyclizing the peptide backbone, can be applied to create novel antimicrobial agents. mdpi.com Arginine-rich peptides are known for their cell-penetrating abilities, and homoarginine could be substituted into these sequences to fine-tune their activity and stability. nih.govresearchgate.net

For diagnostics, peptidomimetics containing homoarginine could be developed as probes to study biological systems. For instance, they could be labeled with fluorescent tags or radioisotopes to track their interaction with specific receptors or enzymes involved in cardiovascular or metabolic pathways. This could provide valuable insights into disease mechanisms where homoarginine metabolism is dysregulated.

Computational and Theoretical Investigations of Homoarginine Conformations and Interactions

Computational and theoretical methods are becoming indispensable tools for understanding the structural and dynamic properties of peptides at the atomic level. Molecular dynamics (MD) simulations and quantum mechanical calculations can provide insights that are difficult to obtain through experimental methods alone.

Future research will increasingly rely on these methods to investigate homoarginine-containing peptides. MD simulations can be used to study the conformational preferences of the homoarginine side chain and how it interacts with other residues within a peptide or with a biological target. For example, simulations have been used to study how arginine analogues, including homoarginine, interact with the binding pocket of the CASTOR1 protein, providing a basis for designing potential inhibitors of the mTORC1 pathway. iiarjournals.org

Q & A

Q. What is the role of the Fmoc and dual Boc protecting groups in Fmoc-homoArg(Boc)₂-OH during solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) to enable sequential peptide elongation . The dual Boc (tert-butoxycarbonyl) groups protect the homoarginine side chain’s guanidino nitrogens, preventing undesired side reactions (e.g., branching or aggregation) during SPPS. Boc removal typically requires strong acids like TFA, but stability data indicate gradual degradation in DMF or NBP over 30 days, necessitating optimized reaction timelines .

Q. How does the stability of Fmoc-homoArg(Boc)₂-OH in common solvents impact experimental design?

- Data-Driven Analysis : Stability studies show a purity drop from 88.8% to 51.2% in DMF and 37.7% in NBP over 30 days, contrasting with Fmoc-Arg(NO₂)-OH and Fmoc-Arg(Pbf)-OH, which remain stable (100% purity) . Researchers must pre-dissolve the compound immediately before use, avoid prolonged storage in solution, and monitor purity via HPLC post-synthesis. Solvent choice (e.g., DMF vs. NBP) should align with reaction kinetics to minimize decomposition .

Q. What purification and characterization methods are recommended for peptides containing Fmoc-homoArg(Boc)₂-OH?

- Protocol Guidance :

- Purification : Use preparative reverse-phase HPLC with gradients optimized for polar residues. The PAB (para-aminobenzyl) linker in related analogs aids cleavage and solubility .

- Characterization : High-resolution mass spectrometry (HRMS) and analytical HPLC (≥98% purity) are critical. For regulatory compliance, reference standards should align with pharmacopeial guidelines (e.g., USP) .

Advanced Research Questions

Q. How can coupling efficiency be optimized for Fmoc-homoArg(Boc)₂-OH in automated SPPS?

- Synthetic Strategy : Manual SPPS using Rink amide AM resin and dimer-fragment coupling (vs. single amino acid coupling) improves yield for β³-oligoarginines. Pre-activation with HOBt/DIC in DMF enhances incorporation, particularly for sterically hindered residues . Kinetic monitoring via Kaiser test or LC-MS is advised to detect incomplete couplings .

Q. What are the implications of conflicting stability data between Fmoc-homoArg(Boc)₂-OH and Fmoc-SDMA(Boc)₂-OH?

- Contradiction Analysis : While Fmoc-homoArg(Boc)₂-OH degrades in DMF/NBP, Fmoc-SDMA(Boc)₂-OH (a dimethylated analog) exhibits enhanced stability, attributed to reduced steric strain and side-chain interactions . Researchers must evaluate substitution effects on reaction pathways—e.g., homoarginine’s extended side chain may increase susceptibility to solvolysis. Parallel stability assays under identical conditions are recommended .

Q. How does Fmoc-homoArg(Boc)₂-OH facilitate the synthesis of non-natural peptides like β³-oligoarginines?

- Application Insight : The compound enables manual SPPS of β³-oligoarginines (4–10 residues) on Rink amide resins, which mimic natural arginine’s cationic properties but resist enzymatic degradation. Fluorescein-labeled variants are synthesized via on-resin conjugation, with purification by preparative HPLC and structural validation via HRMS .

Q. What analytical methods validate the integrity of Fmoc-homoArg(Boc)₂-OH in long-term storage?

- Quality Control :

- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH) combined with LC-MS track decomposition products (e.g., Boc loss or oxidation).

- Storage : Store at -20°C under inert gas (argon) to prevent moisture absorption and oxidative degradation, as the compound’s purity correlates with storage conditions .

Methodological Considerations

Q. When should alternative protecting groups (e.g., Alloc or Pbf) replace Boc for homoarginine derivatives?

- Decision Framework : Use Alloc (allyloxycarbonyl) for orthogonal deprotection under Pd-mediated conditions in multi-step syntheses. Pbf (pentamethyl-dihydrobenzofuran sulfonyl) offers superior acid stability but requires harsher TFA cleavage (≥95% for 2–4 hours) .

Q. How do contradictions in synthesis protocols (e.g., pH adjustments) affect reproducibility?

- Case Study : Substituting Fmoc-homoArg(Boc)₂-OH with Fmoc-Lys(Boc)-OH in peptide analogs (e.g., goserelin synthesis) alters reaction pH requirements, necessitating iterative optimization (e.g., pH 7.5–10.5 for 8–48 hours). Standardize protocols using controlled reagent addition rates and in-process pH monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.